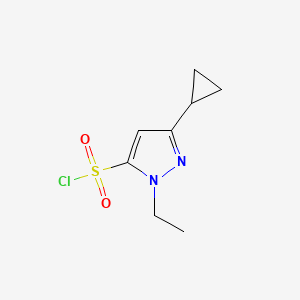

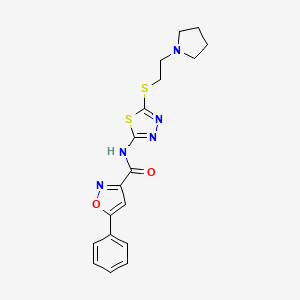

3-Cyclopropyl-1-ethyl-1H-pyrazole-5-sulfonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

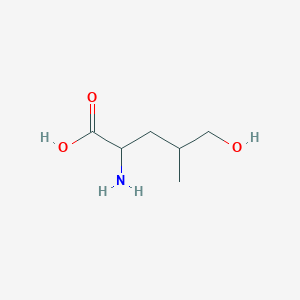

“3-Cyclopropyl-1-ethyl-1H-pyrazole-5-sulfonyl chloride” is an organosulfur compound . It has a molecular weight of 234.71 . The IUPAC name for this compound is 3-cyclopropyl-1-ethyl-1H-pyrazole-5-sulfonyl chloride .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves a [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride can readily form pyrazoline intermediates under mild conditions . In situ oxidation employing bromine can afford a wide variety of pyrazoles in very good yields .

Molecular Structure Analysis

The InChI code for “3-Cyclopropyl-1-ethyl-1H-pyrazole-5-sulfonyl chloride” is 1S/C8H11ClN2O2S/c1-2-11-8(14(9,12)13)5-7(10-11)6-3-4-6/h5-6H,2-4H2,1H3 . This code provides a unique representation of the molecule’s structure.

Chemical Reactions Analysis

Pyrazole derivatives can be produced through various chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines can provide functionalized pyrazoles in good yields and high selectivity at room temperature . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones can provide a broad range of pyrazole derivatives .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Cyclopropyl-1-ethyl-1H-pyrazole-5-sulfonyl chloride” include a molecular weight of 234.71 .

科学的研究の応用

Catalytic Applications in Organic Synthesis

The reactivity and application of pyrazole derivatives, akin to 3-Cyclopropyl-1-ethyl-1H-pyrazole-5-sulfonyl chloride, have been explored in various catalytic processes in organic synthesis. For instance, novel ionic liquids like 1-sulfopyridinium chloride have been synthesized and characterized for their efficiency as homogeneous and reusable catalysts in tandem Knoevenagel–Michael reactions, which are crucial for constructing complex organic molecules (Moosavi‐Zare et al., 2013).

Development of Heterocyclic Sulfonamides and Sulfonyl Fluorides

Heterocyclic sulfonamides and sulfonyl fluorides play a significant role in medicinal chemistry due to their biological activities. Research has shown that sulfur-functionalized reagents can be effectively used for the synthesis of heterocyclic sulfonyl chlorides and fluorides. This methodology has been demonstrated through the development of a parallel medicinal chemistry protocol for synthesizing pyrazole-4-sulfonamides, showcasing the versatility of such compounds in drug discovery (Tucker et al., 2015).

Antimicrobial Applications

The antimicrobial potential of compounds bearing the sulfonamide moiety, similar to 3-Cyclopropyl-1-ethyl-1H-pyrazole-5-sulfonyl chloride, has been extensively investigated. Novel heterocyclic compounds incorporating sulfamoyl groups have been synthesized and shown to possess promising antimicrobial properties, making them suitable candidates for developing new antimicrobial agents (Darwish et al., 2014).

Synthesis of Cyclopropane Derivatives

Pyrazoline derivatives, closely related to 3-Cyclopropyl-1-ethyl-1H-pyrazole-5-sulfonyl chloride, have been utilized in the synthesis of cyclopropane derivatives. This involves the thermolysis of sulfonyl pyrazolines, leading to cyclopropanes in a stereoselective manner. Such cyclopropanes, containing chiral carbon atoms, have significant synthetic potential, indicating the utility of pyrazole derivatives in organic synthesis (García Ruano et al., 2004).

特性

IUPAC Name |

5-cyclopropyl-2-ethylpyrazole-3-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2O2S/c1-2-11-8(14(9,12)13)5-7(10-11)6-3-4-6/h5-6H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOVFMHPMQSVQBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C2CC2)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((3-chloro-4-fluorophenyl)amino)formamide](/img/structure/B2533716.png)

![N'-(2,2-dimethylpropanoyl)-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide](/img/structure/B2533719.png)

![8-(2-chloroethyl)-3-(2,5-dimethylbenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![N-(4-fluorophenethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2533725.png)

![3-[(4-chlorophenyl)methyl]-4-oxo-N-[(pyridin-2-yl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2533733.png)